4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a dimethylphenoxy group
Preparation Methods
The synthesis of 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring can be introduced through a cyclization reaction involving appropriate precursors. The dimethylphenoxy group is usually attached via nucleophilic substitution reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups with others, using reagents like alkyl halides or sulfonates.
Hydrolysis: Acidic or basic hydrolysis can be used to break down the compound into smaller fragments
Scientific Research Applications
4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential as a drug candidate.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. For example:
Benzimidazole derivatives: These compounds are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Pyrrolidinone derivatives: These compounds are studied for their potential in treating neurological disorders and as intermediates in organic synthesis
In comparison, 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one stands out due to its unique combination of structural features, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C25H29N3O3/c1-4-11-27-14-19(13-24(27)30)25-26-22-7-5-6-8-23(22)28(25)15-20(29)16-31-21-10-9-17(2)18(3)12-21/h4-10,12,19-20,29H,1,11,13-16H2,2-3H3 |
InChI Key |
XRYJUVBFGFECFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O)C |
Origin of Product |
United States |
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